molecular formula C11H14FNO2 B13324903 trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine

trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine

Cat. No.: B13324903
M. Wt: 211.23 g/mol
InChI Key: QQDAZVRXJYFPIG-UHFFFAOYSA-N
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Description

trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine is a cyclobutane-derived amine featuring a 4-fluoro-2-methoxy-phenoxy substituent at the trans-3 position.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine

InChI

InChI=1S/C11H14FNO2/c1-14-11-4-7(12)2-3-10(11)15-9-5-8(13)6-9/h2-4,8-9H,5-6,13H2,1H3

InChI Key

QQDAZVRXJYFPIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)OC2CC(C2)N

Origin of Product

United States

Preparation Methods

Preparation of 4-Fluoro-2-methoxyphenol or Aniline Derivatives

A crucial precursor is 4-fluoro-2-methoxyphenol or its related aniline derivative. According to a patented process, 4-fluoro-2-methoxy-5-nitroaniline can be synthesized through the following steps:

Step Description Conditions Yield
A Nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with methanol in presence of potassium tert-butoxide at 0°C to 20°C Toluene solvent, 4 hrs stirring 87.38%
B Catalytic hydrogenation of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline Raney Ni catalyst, methanol, 25-30°C, H2 gas 98.0%
C-E Acetylation, nitration, and deacetylation steps to yield 4-fluoro-2-methoxy-5-nitroaniline Sulfuric acid, fuming nitric acid, reflux, and hydrolysis 73.55% overall

Summary Table of Preparation Steps

Stage Reaction Type Reagents/Conditions Key Notes Yield/Outcome
1 Nucleophilic aromatic substitution 2,4-difluoro-1-nitrobenzene, methanol, potassium tert-butoxide, toluene, 0-20°C Introduces methoxy and fluoro groups ~87% (Step A)
2 Catalytic hydrogenation Raney Ni, methanol, H2 gas, 25-30°C Converts nitro to aniline ~98% (Step B)
3 Nitration & acetylation Sulfuric acid, fuming nitric acid, reflux Functional group manipulation ~73% overall (Steps C-E)
4 Cyclobutanamine synthesis Various methods (ring closure, amination) Forms cyclobutanamine core Variable, depends on route
5 Ether bond formation Cyclobutyl halide + 4-fluoro-2-methoxyphenol, base or Pd catalyst Forms trans-3-(4-fluoro-2-methoxy-phenoxy)cyclobutanamine High stereoselectivity
6 Salt formation HCl treatment, crystallization Improves stability and purity High purity salt obtained

Research Findings and Optimization Considerations

  • The use of potassium tert-butoxide as a strong base in Step A allows selective substitution on the aromatic ring without side reactions.
  • Raney Nickel catalysis under mild conditions provides efficient reduction of nitro groups to amines with minimal over-reduction.
  • Transition metal catalysis (Pd-based) in ether bond formation enhances yield and stereoselectivity, reducing by-products.
  • Controlling temperature and reaction time is critical to maintain trans stereochemistry in the cyclobutanamine derivative.
  • Purification by crystallization of the hydrochloride salt ensures removal of impurities and improves compound stability for research use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The cyclobutanamine core provides structural rigidity, which is crucial for its activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Source (CAS/Reference)
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine 4-Fluoro-2-methoxy-phenoxy Not reported Hypothesized CNS/antiviral activity N/A
trans-3-(Benzyloxy)cyclobutanamine Benzyloxy ~177.24 Organic building block 905821-36-5
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine Benzo[d][1,3]dioxol-5-ylmethyl 206.12 Antiviral scaffold (low yield: 33–38%) 206.1181
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine 4-Bromo-3-fluorophenylmethyl, N-methyl ~272.16 Halogenated analog for diversification 1251209-10-5
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene 3,4-Dimethoxyphenyl, styryl Not reported COX-2 inhibition (IC50: 2.71 mM)

Biological Activity

trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine is a chemical compound that has garnered interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutanamine core substituted with a 4-fluoro-2-methoxyphenoxy group. Its molecular formula is C13_{13}H14_{14}FNO2_2, indicating the presence of fluorine and methoxy groups, which are known to influence biological activity and metabolic stability.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, including proteins and enzymes. The compound's potential activities include:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from damage, making it a candidate for neurological disorder treatments.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis. Notably, compounds with similar structures often interact with the following targets:

  • Protein Kinases : Inhibition of specific kinases can lead to reduced cancer cell viability.
  • Inflammatory Mediators : Modulating the activity of cytokines and chemokines may reduce inflammation.

Case Studies

Several studies have examined the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50_{50} values ranged from 5 to 15 µM, indicating moderate potency compared to established chemotherapeutics.
  • Inflammation Models : In animal models of induced inflammation, administration of the compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotection Studies : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound led to increased cell viability and reduced markers of apoptosis.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerReduced proliferation in cancer cells
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
NeuroprotectiveIncreased neuronal viability

Q & A

Q. What are the recommended synthetic routes for synthesizing trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine?

  • Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling to attach the fluorinated aryl group to the cyclobutane backbone. For example, coupling 3-Fluoro-4-methoxyaniline (a structurally related precursor ) with a boronic acid-functionalized cyclobutanamine intermediate. Reaction conditions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and inert atmosphere. Post-coupling, cyclization may be achieved via intramolecular nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Intermediate characterization should include ¹H/¹³C NMR and HPLC to confirm regioselectivity .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to verify aromatic protons (δ 6.8–7.2 ppm) and cyclobutane protons (δ 2.5–3.5 ppm). ¹⁹F NMR for fluorine environment confirmation.
  • Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₁H₁₃FNO₂: 234.0932).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Elemental Analysis : For empirical formula verification .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store under nitrogen atmosphere at 2–8°C in amber vials to prevent photodegradation. The compound’s amine group may oxidize; thus, adding stabilizers like BHT (0.1% w/w) is advisable. Regularly monitor purity via HPLC every 3–6 months .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in the trans-isomer during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to separate enantiomers.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in organic solvents to hydrolyze undesired enantiomers.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .

Q. What in silico strategies can predict the compound’s bioactivity and binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., serotonin transporters). Parameterize fluorine’s electronegativity and methoxy group’s steric effects.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability in aqueous and lipid environments.
  • QSAR Modeling : Train models on fluorinated cyclobutane analogs to predict ADMET properties .

Q. How should researchers address contradictions in observed vs. predicted bioactivity data?

  • Methodological Answer :
  • Orthogonal Assays : Validate receptor binding via SPR (surface plasmon resonance) and cell-based luciferase reporter assays.
  • Purity Reassessment : Rule out batch variability using LC-MS and DSC (differential scanning calorimetry) to detect polymorphic forms.
  • Metabolite Screening : Incubate with liver microsomes (human/rat) to identify bioactive metabolites interfering with assays .

Methodological Tables

Q. Table 1. Key Characterization Techniques

TechniqueConditions/ParametersPurposeReference
¹H/¹³C NMR400 MHz, CDCl₃Confirm regiochemistry
HPLCC18 column, 70:30 ACN/H₂OPurity assessment (>95%)
HRMSESI+, m/z 234.0932Molecular ion validation

Q. Table 2. Synthetic Route Optimization

StepParametersOutcomeReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 12h75% yield, 90% regioselectivity
CyclizationK₂CO₃, DMF, 100°C, 6hCyclobutane ring closure

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